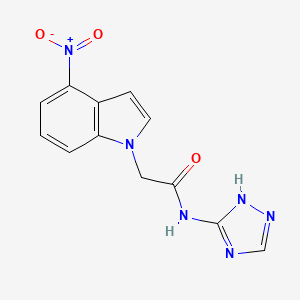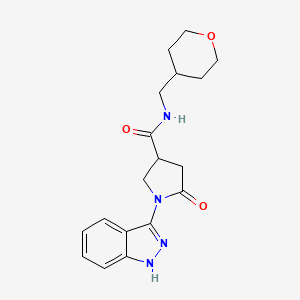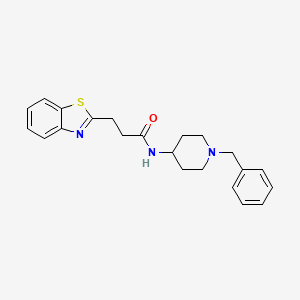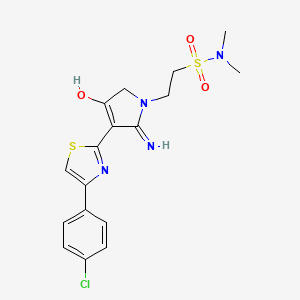
2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features both an indole and a triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Nitration: The indole derivative is nitrated to introduce the nitro group at the 4-position.
Formation of the Triazole Ring: The triazole ring can be synthesized separately through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Coupling Reaction: The indole and triazole derivatives are coupled through an acetamide linkage using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques.
化学反応の分析
反応の種類
酸化: ニトロ基は、パラジウム触媒を用いた水素ガスなどの還元剤を使用して、アミノ基に還元できます。
置換: インドール環は、ハロゲン化またはアルキル化などの求電子置換反応を受けることができます。
加水分解: アセトアミド結合は、酸性または塩基性条件下で加水分解して、対応するカルボン酸とアミンを生成できます。
一般的な試薬と条件
還元剤: パラジウムを用いた水素ガス、水素化ホウ素ナトリウム。
求電子試薬: ハロゲン(例:塩素、臭素)、ハロアルカン。
加水分解条件: 酸性(例:塩酸)または塩基性(例:水酸化ナトリウム)溶液。
主要な生成物
還元: 2-(4-アミノ-1H-インドール-1-イル)-N-(1H-1,2,4-トリアゾール-3-イル)アセトアミド。
置換: さまざまな置換インドール誘導体。
加水分解: インドール-4-カルボン酸と1H-1,2,4-トリアゾール-3-アミン。
4. 科学研究への応用
2-(4-ニトロ-1H-インドール-1-イル)-N-(1H-1,2,4-トリアゾール-3-イル)アセトアミドは、以下のような用途がある可能性があります。
医薬品化学: インドールとトリアゾールの部分構造を持つことから、創薬のためのリード化合物としての可能性を秘めています。
生物学的研究: 酵素阻害や受容体結合など、生物系への影響を調査する。
材料科学: 特定の特性を持つ新規材料の合成に使用されます。
科学的研究の応用
2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide may have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development due to its indole and triazole moieties.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Material Science: Use in the synthesis of novel materials with specific properties.
作用機序
作用機序は、特定の生物学的標的に依存します。 例えば:
酵素阻害: この化合物は、酵素の活性部位に結合し、基質の結合とそれに続く触媒作用を阻害する可能性があります。
受容体結合: 細胞表面の特定の受容体と相互作用し、シグナル伝達経路を調節する可能性があります。
6. 類似化合物の比較
類似化合物
2-(1H-インドール-1-イル)-N-(1H-1,2,4-トリアゾール-3-イル)アセトアミド: ニトロ基を欠いており、生物活性が変化する可能性があります。
2-(4-ニトロ-1H-インドール-1-イル)アセトアミド: トリアゾール部分を欠いており、結合特性と反応性に影響を与える可能性があります。
独自性
2-(4-ニトロ-1H-インドール-1-イル)-N-(1H-1,2,4-トリアゾール-3-イル)アセトアミドにニトロ基とトリアゾール環の両方が存在することは、特定の生物学的標的への結合親和性の向上や化学反応における特定の反応性など、独自の特性を与える可能性があります。
類似化合物との比較
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide: Lacks the nitro group, potentially altering its biological activity.
2-(4-nitro-1H-indol-1-yl)acetamide: Lacks the triazole moiety, which may affect its binding properties and reactivity.
Uniqueness
The presence of both the nitro group and the triazole ring in 2-(4-nitro-1H-indol-1-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide may confer unique properties, such as enhanced binding affinity to certain biological targets or specific reactivity in chemical reactions.
特性
分子式 |
C12H10N6O3 |
|---|---|
分子量 |
286.25 g/mol |
IUPAC名 |
2-(4-nitroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H10N6O3/c19-11(15-12-13-7-14-16-12)6-17-5-4-8-9(17)2-1-3-10(8)18(20)21/h1-5,7H,6H2,(H2,13,14,15,16,19) |
InChIキー |
OZWQENWULFWMPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=NC=NN3)C(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate](/img/structure/B10990259.png)
![1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B10990272.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10990291.png)



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10990309.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B10990310.png)

![3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10990319.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B10990321.png)
![N-(4-acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990327.png)
![(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)
